Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate
Description
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-4-2-3-5-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
CGPHHHLABYNXKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Construction
The piperidine ring is central to the target compound. Organometallic methods for piperidine synthesis, such as copper-catalyzed cyclization of β-aminoalkyl zinc iodides, offer enantioselective pathways. For example, reaction of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis yields 5-methylene piperidines (55–85% yield). Subsequent hydrogenation with palladium on carbon produces 5-methyl-piperidines, which can serve as precursors for further functionalization.
Key Reaction:
$$
\text{β-aminoalkyl zinc iodide} + \text{3-chloro-2-(chloromethyl)prop-1-ene} \xrightarrow{\text{Cu catalysis}} \text{5-methylene piperidine} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-methyl-piperidine}
$$
Sulfonation of Piperidine Intermediates
Introduction of the methanesulfonyl group typically involves sulfonation of a piperidine alcohol intermediate. For instance, treating piperidin-2-ylmethanol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) yields the sulfonated derivative. This method is analogous to sulfonation steps described in the synthesis of related sulfonyl-acetate compounds.
Example Protocol:
- Dissolve piperidin-2-ylmethanol (1.0 equiv) in dichloromethane.
- Add TEA (1.2 equiv) and cool to 0°C.
- Slowly add MsCl (1.1 equiv) and stir for 4–6 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Esterification and Acetylation
The final step involves esterification of the sulfonated intermediate. Reaction with methyl chloroacetate in the presence of a base such as sodium hydride (NaH) forms the acetate ester. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can couple the alcohol with methyl glycolate.
Optimization Insight:
- Use of NaH in THF at 60°C achieves 75–85% conversion.
- Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–18 hours).
Intermediate Synthesis and Characterization
Piperidin-2-ylmethanol
Piperidin-2-ylmethanol is synthesized via reduction of ethyl piperidine-2-carboxylate. Diisobutylaluminum hydride (DIBAL-H) selectively reduces the ester to the alcohol without affecting other functional groups.
Characterization Data:
Methanesulfonated Intermediate
The sulfonated intermediate, (piperidin-2-yl)methanesulfonic acid, is characterized by:
- ¹³C NMR (DMSO-d₆): δ 44.2 (SO₃CH₂), 52.1–54.8 (piperidine-C).
- Melting Point: 98–102°C (decomposes above 110°C).
Comparative Analysis of Synthetic Methods
Key Observations:
- Copper-catalyzed cyclization provides high enantioselectivity but requires stringent anhydrous conditions.
- Direct sulfonation offers better scalability compared to multi-step alternatives.
Challenges and Optimization Strategies
Steric Hindrance in Esterification
The bulky piperidine ring impedes nucleophilic attack during esterification. Solutions include:
Purification of Sulfonated Intermediates
Silica gel chromatography remains the standard for purifying sulfonated intermediates, though automated flash systems improve recovery rates (85–92%).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their chemical properties, and pharmacological relevance:
Structural and Functional Insights
Substituent Effects on Pharmacological Activity
- Halogenated Derivatives : Fluorine (4F-MPH) and chlorine (3,4-CTMP) substitutions enhance lipophilicity, improving blood-brain barrier penetration and receptor binding affinity .
Pharmacological and Regulatory Considerations
- CNS Stimulation: Methylphenidate analogs primarily inhibit dopamine and norepinephrine reuptake. Structural variations influence selectivity; for instance, 3,4-CTMP shows prolonged action due to slower metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
